molecular formula C7H6N2S B172666 2-Aminobenzothiazole CAS No. 102337-98-4

2-Aminobenzothiazole

Cat. No.: B172666
CAS No.: 102337-98-4
M. Wt: 150.2 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole is a heterocyclic compound with the molecular formula C7H6N2S. It consists of a benzene ring fused to a thiazole ring, with an amino group attached to the second carbon of the thiazole ring. This compound is known for its significant biological activity and is widely used in various fields, including medicinal chemistry and industrial applications .

Mechanism of Action

Target of Action

2-Aminobenzothiazole primarily targets the PI3Kγ enzyme . This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its target, the PI3Kγ enzyme, by binding to its adenosine triphosphate (ATP) binding domain . The compound forms four hydrogen bonds with the amino acid residues of the protein: valine 882, threonine 887, and aspartic acid 841 . This interaction results in the formation of a stable complex molecule .

Biochemical Pathways

It’s known that the compound’s interaction with the pi3kγ enzyme can influence various cellular processes controlled by this enzyme .

Pharmacokinetics

In silico studies suggest that the compound could potentially be orally active

Result of Action

This compound exhibits a wide spectrum of biological activity. It has been shown to have antiviral , antimicrobial , anti-inflammatory , antidiabetic , analgesic , antioxidant , antidepressant , anticonvulsant , antianginal , and antitumor effects . It also has immunomodulatory , anthelmintic , antimalarial , fungicidal , insecticidal , and herbicidal effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its widespread and intensive utilization has led to its detection in aquatic environments, encompassing both groundwater and surface water . The impact of these environmental factors on the compound’s action, efficacy, and stability is an area of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzothiazole can be synthesized through several methods. One common approach involves the cyclization of arylthioureas. For example, the reaction of 2-aminothiophenol with carbon disulfide and ammonia leads to the formation of this compound. Another method involves the reaction of 2-chlorobenzothiazole with ammonia .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of aniline with carbon disulfide and sulfur, followed by cyclization. This method is favored due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

2-Aminobenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-nitrobenzothiazole using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound can yield 2-aminobenzothiazoline.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For instance, reacting with acyl chlorides can form amides .

Common Reagents and Conditions:

  • Oxidizing agents: Nitric acid
  • Reducing agents: Hydrogen gas with a catalyst
  • Substituting agents: Acyl chlorides

Major Products:

  • 2-Nitrobenzothiazole (oxidation)
  • 2-Aminobenzothiazoline (reduction)
  • Amides (substitution)

Scientific Research Applications

2-Aminobenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds. Its derivatives are important in the development of new materials and catalysts .

Biology: In biological research, this compound derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of fluorescent probes for imaging applications .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit activities such as anti-inflammatory, analgesic, and antitumor effects. Some derivatives are being investigated as potential drugs for treating diseases like cancer and infections .

Industry: In industrial applications, this compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors. It also serves as an intermediate in the synthesis of various chemicals .

Comparison with Similar Compounds

2-Aminobenzothiazole can be compared with other benzothiazole derivatives such as 2-mercaptobenzothiazole and 2-hydroxybenzothiazole.

2-Mercaptobenzothiazole:

2-Hydroxybenzothiazole:

Uniqueness of this compound:

Properties

IUPAC Name

1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
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InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
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Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID1024467
Record name 2-Aminobenzothiazole
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Molecular Weight

150.20 g/mol
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Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
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Density

0.5 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.000112 [mmHg]
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Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS No.

136-95-8
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Melting Point

270 °F (NTP, 1992), 132 °C
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Synthesis routes and methods I

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
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Synthesis routes and methods II

Procedure details

If the desired 2-amino benzenethiol 8-scheme 3 is not commercially available it can be synthesized by reaction of the phenyl aniline with the thiocyanate anion in the presence of an oxidant(like bromine) to produce the 2-amino benzthiazole 7-scheme: 3. This thiazole can then be hydrolyzed to the desired 2-amino benzenethiol 8-scheme with a strong base like NaOH in a protic solvent (i.e., EtOH).
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Synthesis routes and methods III

Procedure details

280 mg of 1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea, 2 cm3 of dimethyl sulphoxide and 240 mg of potassium carbonate are introduced, at 20° C., in a microwave tube equipped with a magnetic stirrer. The suspension thus obtained is stirred for 5 minutes before the addition of 200 mg of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine. The reaction mixture is then heated in a microwave oven for 10 minutes at 190° C., and then poured into 100 cm3 of water. The resulting mixture is stirred for 30 minutes under cold conditions. The solid is filtered off, washed with 3×100 cm3 of water and then spin-filter-dried. The brown powder thus obtained is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia). A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions containing the expected product (to improve solubility). The fractions are combined and concentrated under reduced pressure. The oil thus obtained is taken up with 20 cm3 of a saturated aqueous solution of hydrogen carbonate (pH 8-9). The precipitate formed is filtered off and then washed with 3×20 cm3 of water and dried under vacuum. 120 mg of 6-{[6-(1-methyl-1H)-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-amine are thus obtained in the form of a light brown solid.
Name
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
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280 mg
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2 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole
Reactant of Route 2
2-Aminobenzothiazole
Reactant of Route 3
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2-Aminobenzothiazole
Reactant of Route 4
2-Aminobenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Aminobenzothiazole
Reactant of Route 6
2-Aminobenzothiazole

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